molecular formula C8H12ClNO3 B027686 dl-Arterenol hydrochloride CAS No. 55-27-6

dl-Arterenol hydrochloride

Cat. No. B027686
CAS RN: 55-27-6
M. Wt: 205.64 g/mol
InChI Key: FQTFHMSZCSUVEU-UHFFFAOYSA-N
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Description

“dl-Arterenol hydrochloride”, also known as “dl-Norepinephrine hydrochloride” or “dl-Noradrenaline hydrochloride”, is a precursor of epinephrine that is secreted by the adrenal medulla and is a widespread central and autonomic neurotransmitter . Norepinephrine is the principal transmitter of most postganglionic sympathetic fibers, and of the diffuse projection system in the brain that arises from the locus ceruleus .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H12ClNO3 . The InChI representation is InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H . The Canonical SMILES representation is C1=CC(=C(C=C1C(CN)O)O)O.Cl .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 205.64 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the search results.

Scientific Research Applications

  • Cardiovascular Applications : L-Arterenol is used in cardiovascular treatments, particularly for maintaining adequate blood pressure during the treatment of paroxysmal tachycardia, which helps in terminating the paroxysm (Schoolman, Pascale, Bernstein, & Littman, 1953).

  • Hyperglycemic Action : Dl-arterenol hydrochloride has been found to have a hyperglycemic action, approximately 1/8 of that of 1-epinephrine. It causes an average rise in blood sugar of 78 mg% after subcutaneous injection in rabbits (McChesney, McAuliff, & Blumberg, 1949).

  • Pharmacological Effects : this compound exhibits both excitatory and inhibitory actions. Arterenol, in particular, shows the greatest excitatory activity, while its homologs demonstrate various inhibitory actions (Marsh, Pelletier, & Rosenbaum, 1948).

Mechanism of Action

Target of Action

dl-Norepinephrine hydrochloride, also known as DL-Norepinephrine (hydrochloride), 4-(2-amino-1-hydroxyethyl)benzene-1,2-diol hydrochloride, dl-Arterenol hydrochloride, or dl-Noradrenaline hydrochloride, primarily targets α1 and β1 adrenoceptors . These receptors are part of the sympathetic nervous system and play crucial roles in regulating cardiovascular, respiratory, and metabolic functions .

Mode of Action

dl-Norepinephrine hydrochloride functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It is also an inotropic stimulator of the heart and dilator of coronary arteries due to its activity at the beta-adrenergic receptors . This compound mimics the sympathomimetic actions of the endogenous norepinephrine .

Biochemical Pathways

The interaction of dl-Norepinephrine hydrochloride with α1 and β1 adrenoceptors triggers intracellular signaling processes mediated by G-proteins . This leads to a myriad of cardiovascular effects, including increased contractility and heart rate, as well as vasoconstriction . These effects result in increased systemic blood pressure and coronary blood flow .

Pharmacokinetics

dl-Norepinephrine hydrochloride is metabolized by the enzymes monoaminoxidase and catechol-O-methyltransferase, or by reuptake into nerve terminals . Its pharmacokinetics can be modeled with a one-compartment linear model and first-order elimination . The pharmacodynamic response of norepinephrine is highly variable, depending mainly on the severity of illness .

Result of Action

The primary result of dl-Norepinephrine hydrochloride’s action is the increase in systemic blood pressure and coronary blood flow . This is achieved through the compound’s vasoconstrictive effect on peripheral blood vessels and its inotropic effect on the heart . It also has an increasing effect on subendocardial oxygen tension .

Action Environment

The pharmacodynamic response of dl-Norepinephrine hydrochloride can be influenced by various environmental factors. For instance, in shock states, multiple factors may blunt its pressor effect, including acidosis, hypoxia, hypocalcemia, relative steroid deficiency, and receptors down-regulation . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the physiological state of the patient .

Biochemical Analysis

Biochemical Properties

dl-Norepinephrine hydrochloride plays a significant role in biochemical reactions. It interacts with α1 and β1 adrenoceptors . The interaction with these receptors leads to various physiological responses, including the regulation of heart rate, blood pressure, and glucose metabolism .

Cellular Effects

dl-Norepinephrine hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors .

Molecular Mechanism

The mechanism of action of dl-Norepinephrine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It is also an inotropic stimulator of the heart and dilator of coronary arteries as a result of its activity at the beta-adrenergic receptors .

Temporal Effects in Laboratory Settings

The effects of dl-Norepinephrine hydrochloride over time in laboratory settings have been observed in various studies. For instance, it has been used to investigate the effects of adrenergic drugs on lantern of larval fly .

Dosage Effects in Animal Models

The effects of dl-Norepinephrine hydrochloride vary with different dosages in animal models. For example, in a study involving healthy dogs anesthetized with isoflurane, dl-Norepinephrine hydrochloride was administered at three doses: low, medium, and high. The study found significant increases in systolic and mean arterial pressure with medium and high dose treatments .

Metabolic Pathways

dl-Norepinephrine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

properties

IUPAC Name

4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTFHMSZCSUVEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80954552
Record name Norepinephrine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55-27-6, 329-56-6
Record name (±)-Norepinephrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55-27-6
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Record name (+-)-Noradrenaline hydrochloride
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Record name dl-Arterenol hydrochloride
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Record name Norepinephrine hydrochloride
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Record name DL-α-(aminomethyl)-3,4-dihydroxybenzyl alcohol
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Record name NOREPINEPHRINE HYDROCHLORIDE, (±)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does dl-Noradrenaline hydrochloride interact with the cardiovascular system?

A1: [dl-Noradrenaline hydrochloride induces vasoconstriction in both canine femoral arteries and veins, indicating its action on alpha-adrenergic receptors within the vasculature []]. [The research suggests a greater prevalence of alpha1-adrenoceptors in both arteries and veins, with a possible minor presence of alpha2-adrenoceptors in veins []]. This vasoconstrictive effect leads to an increase in perfusion pressure in isolated vessel preparations [].

Q2: Are there differences in the vascular response to dl-Noradrenaline hydrochloride between arteries and veins?

A2: [Yes, although dl-Noradrenaline hydrochloride induces vasoconstriction in both canine femoral arteries and veins, the sensitivity to other vasoactive substances differs between them []]. [For instance, serotonin elicits significantly stronger vasoconstriction in arteries compared to veins, suggesting a difference in the density and/or subtype of serotonin receptors []]. [Conversely, histamine and adenosine-5'-triphosphate (ATP) exhibit more potent vasoconstriction in veins than in arteries, indicating variations in purinergic receptor distribution []].

Q3: Can dl-Noradrenaline hydrochloride form complexes with other molecules?

A3: [Yes, research has shown that dl-Noradrenaline hydrochloride can form a 1:1 complex with cyclo(L-Phe-L-Pro)4 []]. [This complex is stabilized by hydrogen bonds between the carbonyl groups of specific phenylalanine and proline residues in the cyclic peptide and the ammonium group of dl-Noradrenaline hydrochloride []].

Q4: How is dl-Noradrenaline hydrochloride metabolized and excreted in humans?

A4: [Following intravenous infusion of dl-Noradrenaline hydrochloride in humans, it is primarily excreted in urine, with typical daily amounts ranging from 20-40 μg []]. [This output can significantly increase under specific conditions like intense physical activity or in the presence of a pheochromocytoma []].

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